molecular formula C19H19N5O2 B2379839 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea CAS No. 946273-23-0

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea

Cat. No. B2379839
CAS RN: 946273-23-0
M. Wt: 349.394
InChI Key: ZWMXSAVLJCMOTE-UHFFFAOYSA-N
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Description

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MP-10 is a small molecule inhibitor that targets protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

Chemical Synthesis and Derivatives

A study by El-Sakka et al. (2014) highlights the synthesis of novel amino acid derivatives from a similar compound, 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid. These derivatives include pyridazine and phenylhydrazone, obtained through reactions with various amines and exhibiting anti-microbial activities against different bacterial strains (El-Sakka, Soliman, & Abdullah, 2014).

Antiviral Properties

Hocková et al. (2003) explored 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, showing inhibitory activity against retroviruses in cell culture. These compounds have a structural resemblance to the chemical , suggesting potential antiviral properties (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Structural Analysis and Rearrangements

Brown and Lee (1970) conducted a study on methoxypyrimidines, closely related to the compound . They analyzed the thermal rearrangement properties and the resulting structural changes, which can be crucial for understanding the stability and reactivity of similar compounds (Brown & Lee, 1970).

Hydrogen-Bond Donors and Acceptors

Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine compounds, evaluating their hydrogen-bond donors and acceptors. This research offers insight into the potential intermolecular interactions of similar pyrimidine derivatives (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Environmental Impact

Sørensen, Ronen, and Aamand (2001) isolated a Sphingomonas sp. from soil that could metabolize phenylurea herbicides, including compounds structurally related to the one . This indicates potential environmental impacts and biodegradation pathways of similar compounds (Sørensen, Ronen, & Aamand, 2001).

Antimicrobial and Antiviral Activity

Yazdanbakhsh et al. (2012) synthesized new azo dyes from 4,6-dihydroxypyrimidine, which have structural similarities to the compound , and evaluated their antimicrobial activity. This research suggests potential antimicrobial applications for similar pyrimidine derivatives (Yazdanbakhsh, Yousefi, Mamaghani, Moradi, Rassa, Pouramir, & Bagheri, 2012).

properties

IUPAC Name

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-20-17(12-18(21-13)26-2)22-15-8-10-16(11-9-15)24-19(25)23-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,21,22)(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMXSAVLJCMOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea

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